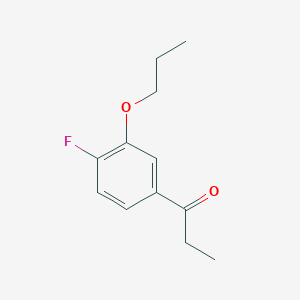

1-(4-Fluoro-3-propoxyphenyl)propan-1-one

Description

1-(4-Fluoro-3-propoxyphenyl)propan-1-one is a fluorinated aryl ketone characterized by a propoxy substituent at the 3-position and a fluorine atom at the 4-position of the phenyl ring. The ketone group is located at the 1-position of the propane chain. This structural motif is common in medicinal and synthetic chemistry, where fluorine and alkoxy groups are often introduced to modulate electronic, steric, and pharmacokinetic properties .

Properties

IUPAC Name |

1-(4-fluoro-3-propoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-3-7-15-12-8-9(11(14)4-2)5-6-10(12)13/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPVQYFJGXWORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)CC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-propoxyphenyl)propan-1-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-fluoro-3-propoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-propoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: Formation of 4-fluoro-3-propoxybenzoic acid.

Reduction: Formation of 1-(4-fluoro-3-propoxyphenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3-propoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-propoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Halogenated Aryl Ketones

- 1-(3-Fluorophenyl)propan-1-one and 1-(4-Chlorophenyl)propan-1-one : These compounds differ in halogen type (F vs. Cl) and position (meta vs. para). In C-O coupling reactions with N-hydroxyphthalimide, yields for these derivatives ranged from 60–73%, suggesting that electron-withdrawing halogens enhance reactivity .

- 1-(4-Bromophenyl)propan-1-one : Bromine’s larger atomic radius may sterically hinder reactions, as evidenced by its lower yield (60%) compared to the fluoro analog (73%) in similar coupling reactions .

Alkoxy-Substituted Derivatives

- 1-(4-Fluoro-3-methoxyphenyl)propan-2-one : Features a methoxy group (smaller alkoxy) and a ketone at the 2-position. Predicted boiling point (260.8±25.0 °C) and density (1.0±0.06 g/cm³) suggest increased polarity compared to propoxy analogs .

Data Tables

Table 1: Comparative Analysis of Structural Analogues

Biological Activity

1-(4-Fluoro-3-propoxyphenyl)propan-1-one is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique fluorinated propoxyphenyl structure, is being investigated for various therapeutic applications, including its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a propanone backbone with a fluorinated aromatic ring, which significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that suggest this compound could serve as a lead in the development of new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings support further exploration into the compound's mechanism of action, which may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human cancer cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism underlying its anticancer effects appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study: Antimicrobial Efficacy

- In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound. Results indicated a significant reduction in infection rates, suggesting its utility as an adjunct therapy in antibiotic-resistant cases.

-

Case Study: Cancer Treatment

- A pilot study involving patients with advanced breast cancer explored the use of this compound in combination with standard chemotherapy. Preliminary results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Antimicrobial Action : Potential inhibition of key enzymes involved in bacterial metabolism.

- Anticancer Action : Induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.